molecular formula C17H13Cl2NO2S B3019745 4-[(2,4-Dichlorophenyl)methyl]-2-phenylthiomorpholine-3,5-dione CAS No. 339108-51-9

4-[(2,4-Dichlorophenyl)methyl]-2-phenylthiomorpholine-3,5-dione

Cat. No.: B3019745
CAS No.: 339108-51-9
M. Wt: 366.26
InChI Key: NRZBRLLGBHOTSK-UHFFFAOYSA-N
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Description

4-[(2,4-Dichlorophenyl)methyl]-2-phenylthiomorpholine-3,5-dione is a chemical compound with the molecular formula C17H13Cl2NO2S It is known for its unique structure, which includes a thiomorpholine ring substituted with phenyl and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dichlorophenyl)methyl]-2-phenylthiomorpholine-3,5-dione typically involves the reaction of 2,4-dichlorobenzyl chloride with thiomorpholine in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microreactor technology can improve mass transfer and temperature control, leading to higher yields and reduced waste. The industrial process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dichlorophenyl)methyl]-2-phenylthiomorpholine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, room temperature.

    Substitution: Amines, thiols, sodium hydroxide, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, alcohol derivatives.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

4-[(2,4-Dichlorophenyl)methyl]-2-phenylthiomorpholine-3,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dichlorophenyl)methyl]-2-phenylthiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
  • 3-(2,4-Dichlorophenyl)-1,1-dimethylurea (DCMU)
  • 2-(2,4-Dichlorophenyl)-3-cyano-6-methyl-4-(1H)-pyridone

Uniqueness

4-[(2,4-Dichlorophenyl)methyl]-2-phenylthiomorpholine-3,5-dione is unique due to its thiomorpholine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methyl]-2-phenylthiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO2S/c18-13-7-6-12(14(19)8-13)9-20-15(21)10-23-16(17(20)22)11-4-2-1-3-5-11/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZBRLLGBHOTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C(S1)C2=CC=CC=C2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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